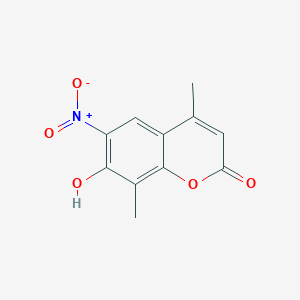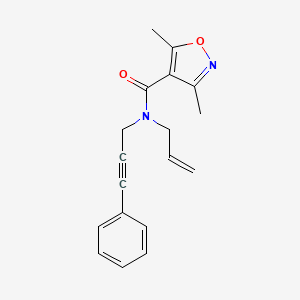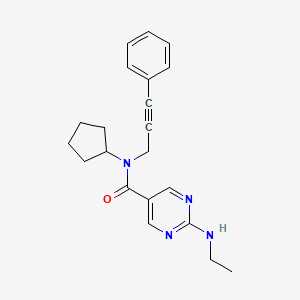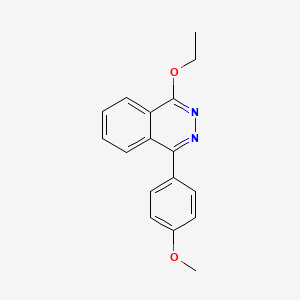
7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one
Descripción general
Descripción
7-Hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group at the 7th position, methyl groups at the 4th and 8th positions, and a nitro group at the 6th position on the chromen-2-one scaffold.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Alkylation: The methyl groups at the 4th and 8th positions are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a corresponding ketone.
Reduction: The nitro group at the 6th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups at the 4th and 8th positions can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 7-oxo-4,8-dimethyl-6-nitro-2H-chromen-2-one.
Reduction: 7-hydroxy-4,8-dimethyl-6-amino-2H-chromen-2-one.
Substitution: Halogenated derivatives at the 4th and 8th positions.
Aplicaciones Científicas De Investigación
7-Hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the production of fluorescent dyes and optical brighteners.
Mecanismo De Acción
The biological activity of 7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Anti-inflammatory Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress and inflammation.
Comparación Con Compuestos Similares
7-Hydroxy-4-methylcoumarin: Lacks the nitro and additional methyl groups, resulting in different biological activities.
4,8-Dimethyl-7-hydroxycoumarin: Similar structure but without the nitro group, leading to variations in antimicrobial and anticancer properties.
6-Nitro-7-hydroxycoumarin: Lacks the methyl groups, affecting its chemical reactivity and biological activity.
Uniqueness: 7-Hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is unique due to the combination of hydroxy, methyl, and nitro groups, which confer distinct chemical reactivity and a broad spectrum of biological activities.
Propiedades
IUPAC Name |
7-hydroxy-4,8-dimethyl-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-5-3-9(13)17-11-6(2)10(14)8(12(15)16)4-7(5)11/h3-4,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMANVVQEVGBGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)[N+](=O)[O-])O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 2-nitrobenzoate](/img/structure/B3912654.png)

![2-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}ethyl acetate](/img/structure/B3912665.png)
![5-hydroxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3912668.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-phenylpropanoic acid](/img/structure/B3912671.png)

![(2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B3912680.png)

![4-[(4Z)-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B3912702.png)

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B3912712.png)


![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B3912745.png)
